molecular formula C7H10O2 B6142945 (1S)-1-(5-methylfuran-2-yl)ethan-1-ol CAS No. 225920-09-2

(1S)-1-(5-methylfuran-2-yl)ethan-1-ol

Cat. No.: B6142945
CAS No.: 225920-09-2
M. Wt: 126.15 g/mol
InChI Key: NYWUEUASUFTGQW-LURJTMIESA-N
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Description

(1S)-1-(5-methylfuran-2-yl)ethan-1-ol: is an organic compound characterized by the presence of a furan ring substituted with a methyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methylfuran.

    Grignard Reaction: 5-methylfuran undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

    Purification: The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to hydrogenate the furan ring.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-methylfuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenating agents such as bromine or chlorine for substitution reactions.

Major Products

    Oxidation Products: 5-methylfuran-2-carboxylic acid.

    Reduction Products: Tetrahydrofuran derivatives.

    Substitution Products: Halogenated furans.

Scientific Research Applications

(1S)-1-(5-methylfuran-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the furan ring and ethanol moiety.

    Pathways Involved: The compound may modulate biochemical pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(5-methylthiophen-2-yl)ethan-1-ol: Similar structure but with a thiophene ring instead of a furan ring.

    (1S)-1-(5-methylpyran-2-yl)ethan-1-ol: Similar structure but with a pyran ring instead of a furan ring.

Uniqueness

(1S)-1-(5-methylfuran-2-yl)ethan-1-ol is unique due to its specific combination of a furan ring and an ethanol moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1S)-1-(5-methylfuran-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWUEUASUFTGQW-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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